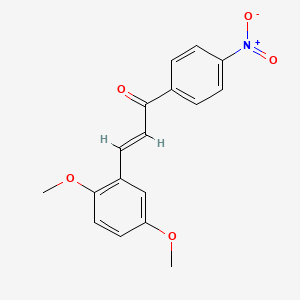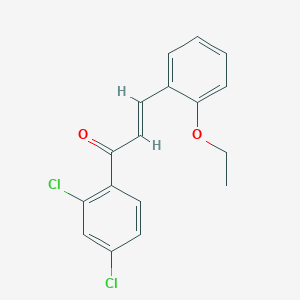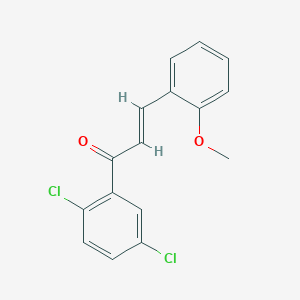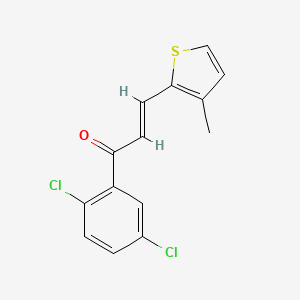
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (DCPDM) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research and drug development. DCPDM is an organosulfur compound, which is a type of compound that contains both sulfur and carbon atoms. It is a colorless, odorless, and tasteless compound. DCPDM has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as an enzyme inhibitor or as an enzyme activator. It is also believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as a ligand for certain proteins or receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may also have the ability to modulate the activity of certain enzymes, proteins, and receptors in the body.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments include its relatively low cost and its availability in large quantities. The main limitation of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research should focus on further elucidating the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in medicinal chemistry, drug synthesis, and biochemistry. Finally, further research should be conducted to explore the potential synergistic effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one with other compounds.
Synthesis Methods
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol and 2,5-dimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, as well as by-products such as sodium chloride and sodium sulfate. The second step involves the removal of the by-products using a filtration process.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. In medicinal chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a model compound for the synthesis of new drugs. In drug synthesis, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a starting material for the synthesis of new drugs. In biochemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a reagent for the synthesis of biologically active compounds.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-10-12(18)4-6-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGEIHRLNUULB-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














